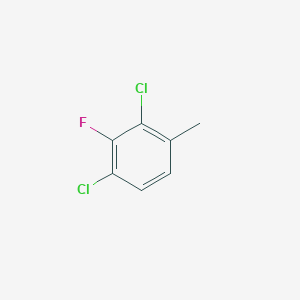

2,4-Dichloro-3-fluorotoluene

説明

Strategies for Introducing Halogen Substituents onto Aromatic Rings

The introduction of chlorine and fluorine onto an aromatic ring is a fundamental aspect of synthesizing 2,4-dichloro-3-fluorotoluene. Various methods are employed to achieve the desired substitution pattern.

Electrophilic aromatic substitution is a common method for introducing chlorine atoms to a toluene (B28343) derivative. Aromatic rings can react with chlorine in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to yield chlorotoluenes. libretexts.org For instance, the chlorination of p-chlorotoluene in the presence of zirconium tetrachloride has been shown to produce 2,4-dichlorotoluene (B165549). google.com The methyl group on the toluene ring directs the incoming electrophile (chlorine) to the ortho and para positions.

Nucleophilic fluorination is a key strategy for introducing fluorine into an aromatic ring. This typically involves the displacement of a leaving group, such as a chlorine or nitro group, by a fluoride (B91410) ion. numberanalytics.com The Halex (halogen exchange) reaction is a prominent example, where a chloro-substituted aromatic compound is treated with a fluoride source like potassium fluoride (KF) to replace the chlorine atom with fluorine. This process is often performed in a polar aprotic solvent at elevated temperatures. The efficiency of nucleophilic fluorination can be influenced by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack.

Transition metal catalysis offers powerful and selective methods for C-H bond functionalization, including halogenation. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for forming carbon-carbon bonds but can also be adapted for carbon-halogen bond formation. preprints.org These methods can provide high regioselectivity in the introduction of halogens, which is crucial for the synthesis of specifically substituted compounds. rsc.org

Diazotization of aromatic amines provides a versatile route to introduce a variety of substituents, including halogens.

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring. wikipedia.org It involves the diazotization of a primary aromatic amine with nitrous acid (HNO₂) in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. wikipedia.orggoogle.com Thermal decomposition of this salt then yields the corresponding aryl fluoride. wikipedia.orgcas.cn Innovations to this reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and conducting the reaction in liquid hydrogen fluoride. wikipedia.org

The Sandmeyer reaction is analogous to the Balz-Schiemann reaction and is used to introduce chlorine or bromine atoms. lumenlearning.com In this reaction, an aromatic amine is converted to a diazonium salt, which is then treated with a copper(I) halide (e.g., CuCl) to produce the corresponding aryl halide. lumenlearning.commasterorganicchemistry.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. lumenlearning.com

Precursor Synthesis and Multi-step Transformations for this compound

The synthesis of this compound typically involves a multi-step process starting from simpler, commercially available toluene derivatives.

A common strategy for synthesizing this compound is through the derivatization of monohalogenated or dichlorinated toluene intermediates.

One potential pathway involves the double chlorination of 3-fluorotoluene (B1676563). google.com The fluorine atom and the methyl group on 3-fluorotoluene direct incoming electrophiles. The fluorine atom is an ortho-, para-director, while the methyl group also directs to the ortho and para positions. fluoro-benzene.com This can lead to a mixture of isomers, including the desired this compound.

Alternatively, starting with a dichlorinated toluene, such as 2,4-dichlorotoluene, a fluorine atom can be introduced. One method to achieve this is through nitration, followed by reduction to the corresponding amine, and subsequent application of the Balz-Schiemann reaction. For example, 2,4-dichlorotoluene can be nitrated to introduce a nitro group. This nitro-intermediate is then reduced to 2,4-dichloro-3-aminotoluene. Finally, a diazotization reaction followed by treatment with a fluoride source (Balz-Schiemann reaction) would yield this compound.

Another approach starts with 3-fluoro-4-chlorotoluene or 3-fluoro-2-chlorotoluene. Subsequent chlorination can lead to the formation of this compound. The synthesis of these monohalogenated fluorotoluenes can be achieved through diazotization reactions. For example, 4-chloro-3-fluorotoluene (B1349368) can be synthesized from Fast Red Base GL (2-amino-5-chloro-toluene) via a diazo-chlorination reaction. researchgate.net

The synthesis often results in a mixture of isomers. For example, the double chlorination of m-fluorotoluene can produce a mixture of 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene, which are difficult to separate by distillation due to close boiling points. google.com

Interactive Data Table: Halogenation Reaction Parameters

Below is a summary of typical reaction conditions for the key halogenation steps discussed.

| Reaction Type | Starting Material Example | Reagent(s) | Catalyst | Solvent | Temperature (°C) |

| Electrophilic Chlorination | p-Chlorotoluene | Chlorine (Cl₂) | Zirconium tetrachloride | - | - |

| Electrophilic Bromination | 2,4-Dichlorotoluene | N-Bromosuccinimide (NBS) | Benzoyl peroxide | Cyclohexane | 60–80 |

| Sandmeyer (Chlorination) | 2,4-Diaminotoluene | Sodium nitrite, Hydrochloric acid | Cuprous chloride | Water | ~60 |

| Balz-Schiemann (Fluorination) | Aromatic Amine | Nitrous acid, Fluoroboric acid | - | - | High |

| Nucleophilic Fluorination | 2,5-Dibromo-4-chlorotoluene | Potassium fluoride (KF) | - | Dimethylformamide (DMF) | 150 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-dichloro-2-fluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDVRXFAIRJNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Multi-step Transformations for 2,4-Dichloro-3-fluorotoluene

Regioselective Functionalization of Fluorotoluene Scaffolds

The synthesis of this compound presents a significant challenge in regioselectivity, primarily due to the directing effects of the substituents on the toluene (B28343) ring. The fluorine atom at the 3-position is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This means that electrophilic substitution, such as chlorination, on 3-fluorotoluene (B1676563) would likely lead to a mixture of isomers.

Direct chlorination of 3-fluorotoluene would be expected to yield substitutions at the 2-, 4-, and 6-positions. Achieving the specific 2,4-dichloro substitution pattern requires careful selection of catalysts and reaction conditions to overcome the inherent regiochemical preferences of the starting material. Research into the chlorination of fluorotoluenes has shown that the product distribution is highly dependent on the reaction conditions. For instance, the chlorination of m-fluorotoluene can lead to a mixture of dichlorinated products, including 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene, which are difficult to separate due to close boiling points.

To achieve the desired this compound, a multi-step synthetic approach is likely necessary, starting with a precursor that already has some of the required substituents in place. One potential strategy is the chlorination of 3-fluoro-4-chlorotoluene. guidechem.com In this case, the existing chlorine and fluorine atoms would direct the second chlorination. The fluorine at position 3 directs ortho and para (to positions 2, 4, and 6), while the chlorine at position 4 directs ortho and para (to positions 1 and 5). The interplay of these directing effects would need to be carefully managed to favor chlorination at the 2-position.

Advanced Synthetic Routes for Polyhalogenated Aromatic Compounds

Given the challenges of direct regioselective functionalization, advanced synthetic routes involving multiple steps are often employed for the synthesis of polyhalogenated aromatic compounds like this compound. google.comgoogle.com These routes may involve the use of starting materials that are not simple fluorotoluenes but rather compounds that allow for the sequential and controlled introduction of the desired halogen atoms.

One plausible advanced synthetic route could begin with 3-amino-2,4-dichlorotoluene. This intermediate could then undergo a Sandmeyer or Balz-Schiemann reaction to introduce the fluorine atom at the 3-position. The Sandmeyer reaction is a well-established method for synthesizing aryl halides from aryl diazonium salts using copper salts as catalysts. wikipedia.org In this case, the amino group of 3-amino-2,4-dichlorotoluene would be converted to a diazonium salt, which would then be reacted with a fluoride (B91410) source in the presence of a copper catalyst.

Alternatively, the Balz-Schiemann reaction could be employed, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. This reaction is a common method for introducing fluorine onto an aromatic ring. masterorganicchemistry.comepo.org The successful application of these methods would depend on the stability of the diazonium salt intermediate and the optimization of the reaction conditions to ensure high yield and purity of the final product.

The synthesis of related polyhalogenated compounds often involves similar multi-step strategies. For example, 2,4-dichloro-5-fluorobenzaldehyde (B1272641) has been synthesized from 3-amino-4,6-dichlorotoluene via a Balz-Schiemann reaction followed by chlorination and oxidation. This highlights the utility of amino-substituted precursors in the synthesis of complex polyhalogenated aromatics.

Optimization of Reaction Conditions for Yield and Selectivity in Substituted Toluene Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and selectivity in the synthesis of substituted toluenes, particularly for polyhalogenated derivatives where multiple isomers can be formed. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and the ratio of reactants.

Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of halogenation reactions. For chlorination, Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly used to polarize the chlorine molecule and increase its electrophilicity. researchgate.net The use of solid acid catalysts, such as zeolites, has also been explored to enhance para-selectivity in the chlorination of aromatic compounds. cardiff.ac.uk For Sandmeyer-type reactions, copper(I) salts are the traditional catalysts, but other transition metal salts have also been employed. wikipedia.org

Solvent Effects: The solvent can affect the rate and selectivity of the reaction. psu.edu Polar solvents can stabilize charged intermediates and transition states, which may alter the regiochemical outcome of the reaction. For example, in the chlorination of toluene, polar solvents like methanol (B129727) and ethanol (B145695) have been shown to favor aromatic chlorination. rsc.org The choice of solvent is also critical in ensuring the solubility of reactants and catalysts.

Temperature Control: Temperature plays a significant role in controlling the reaction rate and preventing the formation of byproducts. cdnsciencepub.com Higher temperatures generally increase the reaction rate but can also lead to decreased selectivity and the formation of over-halogenated products. For exothermic reactions like chlorination, careful temperature control is essential to prevent runaway reactions.

Reactant Ratios: The molar ratio of the reactants, particularly the halogenating agent to the substrate, must be carefully controlled to achieve the desired degree of substitution. isca.in Using an excess of the halogenating agent can lead to the formation of di- and tri-halogenated products, while an insufficient amount will result in incomplete conversion.

The following table summarizes the general effects of various reaction parameters on the yield and selectivity of aromatic chlorination, based on findings for related compounds.

| Parameter | Effect on Yield | Effect on Selectivity | Notes |

| Catalyst | Generally increases yield by activating the halogenating agent. | Can significantly influence regioselectivity (e.g., para vs. ortho). cardiff.ac.uk | Lewis acids (FeCl₃, AlCl₃) are common. Zeolites can enhance para-selectivity. cardiff.ac.uk |

| Solvent | Can affect reaction rate and thus overall yield within a given time. psu.edu | Polarity can influence regioselectivity. psu.edu | Polar solvents may favor different isomers compared to non-polar solvents. rsc.org |

| Temperature | Higher temperatures increase reaction rates, potentially increasing yield up to a point. | Can decrease selectivity at higher temperatures due to competing side reactions. cdnsciencepub.com | Optimization is key to balance rate and selectivity. |

| Reactant Ratio | The ratio of halogenating agent to substrate determines the degree of halogenation. | Crucial for controlling mono- vs. poly-substitution. isca.in | Precise control is needed to avoid over- or under-halogenation. |

By systematically optimizing these parameters, it is possible to improve the yield and selectivity of the desired product in the synthesis of complex substituted toluenes like this compound.

Chemical Reactivity and Mechanistic Studies

Aromatic Substitution Reactions of 2,4-Dichloro-3-fluorotoluene

The reactivity of the aromatic ring in this compound is dictated by the electronic and steric properties of its four substituents: two chlorine atoms, one fluorine atom, and a methyl group. These groups influence the susceptibility of the ring to attack by both nucleophiles and electrophiles, and determine the position at which substitution occurs.

Investigations into Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, proceeding typically through an addition-elimination mechanism. masterorganicchemistry.com This pathway requires the aromatic ring to be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.com In this compound, the chlorine and fluorine atoms act as electron-withdrawing groups via the inductive effect, making the ring electron-deficient and thus susceptible to nucleophilic attack.

The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group. masterorganicchemistry.com The rate and regioselectivity of the substitution depend on two main factors:

Leaving Group Ability : The leaving group must be able to depart with its pair of electrons. Halides are effective leaving groups.

Intermediate Stabilization : The negative charge of the Meisenheimer complex must be stabilized. Electron-withdrawing groups located ortho or para to the site of attack provide this stabilization through resonance or induction. masterorganicchemistry.com

In this compound, substitution can theoretically occur at C2 or C4, displacing a chloride ion. The fluorine at C3 and the chlorine at the alternate position (C4 or C2) help stabilize the negative charge of the intermediate. The precise outcome of an SNAr reaction depends on the specific nucleophile and reaction conditions. Theoretical and experimental studies on similar polysubstituted aromatic compounds, such as 2,4-dichloroquinazolines, show that regioselectivity is a significant factor, with one position often being highly favored over another for nucleophilic attack. mdpi.com While the C-F bond is strong, the fluoride (B91410) ion is a poor leaving group compared to chloride in SNAr reactions, making chlorine displacement more probable.

Another possible, though less common, mechanism is the benzyne (B1209423) (elimination-addition) mechanism. masterorganicchemistry.com This pathway involves the elimination of a proton and a leaving group from adjacent positions to form a highly reactive aryne intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com For this to occur with this compound, a very strong base would be required to abstract a proton from one of the two available ring positions (C5 or C6).

Interactive Data Table: Predicted Regioselectivity in SNAr Reactions

| Nucleophile | Target Position | Leaving Group | Activating Groups (Ortho/Para to attack site) | Predicted Major Product |

| Sodium Methoxide (NaOCH₃) | C4 | Cl | 2-Cl, 6-H | 2-Chloro-4-methoxy-3-fluorotoluene |

| Sodium Methoxide (NaOCH₃) | C2 | Cl | 3-F, 5-H | 4-Chloro-2-methoxy-3-fluorotoluene |

| Ammonia (B1221849) (NH₃) | C4 | Cl | 2-Cl, 6-H | 4-Amino-2-chloro-3-fluorotoluene |

| Ammonia (NH₃) | C2 | Cl | 3-F, 5-H | 2-Amino-4-chloro-3-fluorotoluene |

Note: The actual product distribution would need to be determined experimentally, as it is influenced by a complex interplay of electronic and steric factors.

Electrophilic Aromatic Substitution: Directivity and Steric Effects

In Electrophilic Aromatic Substitution (SEAr), the directing effects of the existing substituents determine the position of the incoming electrophile. wikipedia.org Substituents are classified as either activating (rate-increasing) or deactivating (rate-decreasing) and as ortho/para-directing or meta-directing. wikipedia.orgsmolecule.com

The substituents on this compound have competing effects:

Methyl Group (-CH₃) : Activating and ortho/para-directing through inductive and hyperconjugation effects. masterorganicchemistry.com

Halogens (-Cl, -F) : Deactivating due to their strong inductive electron withdrawal (-I effect), but ortho/para-directing because of electron donation through resonance (+M effect). masterorganicchemistry.comwikipedia.org The fluorine atom has a stronger inductive effect but also a more effective resonance donation compared to chlorine due to better orbital overlap between its 2p orbital and the carbon's 2p orbital. wikipedia.org

The net effect is a strongly deactivated ring, making SEAr reactions sluggish. The substitution pattern is determined by the interplay of these directing influences and steric hindrance. numberanalytics.comxmu.edu.cn The two available positions for substitution are C5 and C6.

Attack at C6 : This position is ortho to the methyl group and meta to the 4-Cl and 3-F. The methyl group strongly favors this position.

Attack at C5 : This position is para to the methyl group, ortho to the 4-Cl, and meta to the 2-Cl. Both the methyl and the 4-Cl group direct to this position.

Steric hindrance is a crucial factor. wikipedia.orgnumberanalytics.com The C6 position is sterically hindered by the adjacent methyl group and the 2-Cl group. The C5 position is less sterically crowded. Therefore, electrophilic attack is most likely to occur at the C5 position, which is electronically favored by both the activating methyl group (para) and the 4-Cl group (ortho), and is sterically more accessible.

Interactive Data Table: Analysis of Electrophilic Substitution Sites

| Reaction | Electrophile | Target Position | Directing Influences | Steric Hindrance | Predicted Outcome |

| Nitration | NO₂⁺ | C5 | Para to -CH₃, Ortho to 4-Cl | Moderate | Major product: 1,3-Dichloro-2-fluoro-4-methyl-5-nitrobenzene |

| Nitration | NO₂⁺ | C6 | Ortho to -CH₃ | High | Minor product or not formed |

| Halogenation | Br⁺ | C5 | Para to -CH₃, Ortho to 4-Cl | Moderate | Major product: 5-Bromo-1,3-dichloro-2-fluoro-4-methylbenzene |

| Halogenation | Br⁺ | C6 | Ortho to -CH₃ | High | Minor product or not formed |

Side-Chain Functionalization of the Toluene (B28343) Moiety

Benzylic C(sp³)-H Activation and Functional Group Interconversion

The methyl group of this compound offers a site for reactivity distinct from the aromatic ring. The C-H bonds of the methyl group are benzylic and can be functionalized through radical reactions. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, leading to the formation of 2,4-dichloro-1-(bromomethyl)-3-fluorobenzene.

Once functionalized, the benzylic position can undergo various functional group interconversions (FGI). ub.eduimperial.ac.uk The benzylic bromide is a versatile intermediate that can be converted into other functional groups via nucleophilic substitution (SN1 or SN2) reactions.

Oxidative and Reductive Transformations of the Methyl Group

The methyl group can be oxidized to various higher oxidation states, such as an aldehyde, a carboxylic acid, or a nitrile. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can typically oxidize a benzylic methyl group to a carboxylic acid, which would yield 2,4-dichloro-3-fluorobenzoic acid.

Ammoxidation is an industrial process that converts methylarenes into benzonitriles. A mixture containing 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene has been converted to the corresponding benzonitriles by reacting it with ammonia and air over a catalyst at high temperatures (350-550°C). google.comresearchgate.net A similar transformation would be expected for this compound, yielding 2,4-dichloro-3-fluorobenzonitrile.

In contrast to oxidation, the methyl group is already in a low oxidation state and is not typically subject to further reduction under standard chemical conditions. Reductive processes for this compound would focus on the dehalogenation of the aromatic ring.

Interactive Data Table: Oxidation Products of the Methyl Group

| Reagent/Process | Conditions | Resulting Functional Group | Product Name |

| Potassium Permanganate (KMnO₄) | Heat, Aqueous | Carboxylic Acid | 2,4-Dichloro-3-fluorobenzoic acid |

| N-Bromosuccinimide (NBS), then NaOH(aq) | Radical initiator; then hydrolysis | Alcohol | (2,4-Dichloro-3-fluorophenyl)methanol |

| Ammoxidation (NH₃, O₂) | High Temperature, Catalyst | Nitrile | 2,4-Dichloro-3-fluorobenzonitrile |

Halogen Exchange Reactions and Dehalogenation Processes

The halogen substituents on the aromatic ring can be modified through exchange or removal.

Halogen Exchange (Halex) reactions are nucleophilic aromatic substitutions where a halide ion acts as the nucleophile, displacing another halide. A common example is fluorination, where a chlorine atom is replaced by fluorine. This is often accomplished using an anhydrous alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent at high temperatures. google.com In this compound, either of the chlorine atoms could potentially be exchanged for fluorine, leading to dichlorofluorotoluene or trichlorofluorotoluene isomers, depending on the specific reagents and conditions.

Dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. Catalytic hydrogenation is a common method for dehalogenation. smolecule.com This process typically uses a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H₂ gas). smolecule.com The C-Cl bonds are generally more susceptible to hydrogenolysis than the much stronger C-F bond. Therefore, selective dechlorination is feasible, potentially yielding 3-fluorotoluene (B1676563) or a mixture of monochloro-fluorotoluenes before any defluorination occurs. The selectivity of dehalogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. smolecule.com

Reaction Kinetics and Thermodynamic Parameters Governing Transformations of Halogenated Toluene Analogs

The study of reaction kinetics and thermodynamic parameters is crucial for understanding the transformation pathways and ultimate fate of halogenated toluenes in various chemical processes. These parameters provide insight into the feasibility, spontaneity, and rates of reactions such as oxidation, reduction, and substitution, which are fundamental to both industrial synthesis and environmental degradation pathways.

Detailed Research Findings

Research into the reactivity of halogenated toluenes often focuses on their reactions with atmospheric oxidants, such as hydroxyl (OH) radicals, and on their behavior under various synthetic conditions. The substitution pattern of halogens on the toluene ring significantly influences the molecule's electronic properties and, consequently, its reactivity.

In the context of synthetic chemistry, the halogenation of toluene and its derivatives is a well-studied area. The kinetics of these reactions are influenced by the nature of the halogenating agent and the substituents present on the toluene ring. For instance, the chlorination of toluene can proceed via different mechanisms, including electrophilic substitution on the aromatic ring or free-radical substitution on the methyl group, depending on the reaction conditions. The presence of electron-withdrawing or electron-donating groups on the ring affects the rate and orientation of the substitution.

Thermodynamic parameters such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) are essential for predicting the spontaneity and equilibrium position of chemical reactions. fsu.eduwikipedia.orgutexas.edulibretexts.orglibretexts.org These values have been determined for a variety of organic compounds, including some halogenated toluenes, through experimental calorimetry and computational quantum chemistry methods. nih.govrsc.orgmdpi.comsciencepublishinggroup.com The Gibbs free energy of formation, in particular, is a direct indicator of a compound's thermodynamic stability. wikipedia.orglibretexts.org For instance, the Gibbs free energies of formation for chlorinated benzenes in the aqueous phase have been calculated to understand their potential as electron acceptors in anaerobic environments. aip.org

The following interactive data tables summarize key kinetic and thermodynamic data for transformations of various halogenated toluene analogs, providing a comparative view of their reactivity. Due to the limited availability of specific data for this compound, the tables present data for related halogenated toluenes to illustrate the effects of halogen substitution on these parameters.

Interactive Data Table 1: Reaction Rate Constants for the Gas-Phase Reaction of OH Radicals with Halogenated Toluene Analogs

This table presents the rate constants (k) for the reaction of hydroxyl radicals with various halogenated toluenes at or near room temperature. The rate constant is a measure of the reaction speed.

| Compound | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| Toluene | 5.6 x 10⁻¹¹ | 298 | researchgate.net |

| 4-Fluorotoluene | 1.1 x 10⁻⁹ | Not Specified | |

| Chlorotoluene (isomers) | (5.0 - 6.0) x 10⁻¹² | 298 | copernicus.org |

| Dichlorotoluenes (isomers) | No specific data found | ||

| 2-Chloro-6-fluorotoluene (B1346809) | No specific data found |

Interactive Data Table 2: Thermodynamic Parameters for Halogenated Toluene Analogs

This table provides standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) for selected halogenated toluenes. These values are crucial for assessing the thermodynamic feasibility of their transformation reactions.

| Compound | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) | Reference |

| Toluene | gas | 50.1 | 122.0 | 320.7 | researchgate.netnist.gov |

| 4-Fluorotoluene | gas | - | - | - | sciencepublishinggroup.com |

| 2,6-Dichlorotoluene | - | - | - | - | nih.gov |

| Halogenated Benzenes | gas/aq | See Ref. | See Ref. | See Ref. | aip.orgcdnsciencepub.com |

Note: A comprehensive set of thermodynamic data for all halogenated toluene analogs is not available in a single source. The table provides representative data and directs to references for more extensive datasets on related compounds like halogenated benzenes.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 2,4-dichloro-3-fluorotoluene are predicted to exhibit distinct patterns of chemical shifts and coupling constants that are characteristic of its substituted aromatic structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals for the aromatic protons and the methyl group protons. The aromatic region will be complex due to spin-spin coupling between the remaining two protons on the benzene (B151609) ring and also coupling to the fluorine atom. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which generally leads to a downfield shift compared to unsubstituted toluene (B28343). The methyl group protons are expected to appear as a singlet, or a very finely split multiplet due to long-range coupling, in the upfield region of the spectrum. The integration of the signals would correspond to a 2:3 ratio for the aromatic to methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. libretexts.org Due to the substitution pattern, all seven carbon atoms in this compound are chemically non-equivalent and should, in principle, give rise to seven distinct signals. The chemical shifts of the aromatic carbons are significantly affected by the attached halogens. Carbons bonded directly to chlorine and fluorine will show characteristic shifts, with the carbon attached to the highly electronegative fluorine atom exhibiting a large downfield shift and a prominent carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF, etc.). The methyl carbon will resonate at a characteristic upfield position.

A summary of predicted ¹H and ¹³C NMR chemical shifts and coupling constants, based on established increments for substituted benzenes and data from similar compounds, is presented in the table below. wisc.educhemistrytalk.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| CH₃ | ~2.3 | ~15-20 | |

| Aromatic H | 7.0 - 7.5 | J(H,H) ≈ 8, J(H,F) ≈ 6-9 | |

| C-1 (C-CH₃) | ~130-140 | ||

| C-2 (C-Cl) | ~130-135 | ||

| C-3 (C-F) | ~155-165 | ¹J(C,F) ≈ 240-250 | |

| C-4 (C-Cl) | ~125-130 | ||

| C-5 | ~125-130 | ||

| C-6 | ~115-125 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. scholaris.ca For this compound, the ¹⁹F NMR spectrum is expected to show a single multiplet, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal provides information about its electronic environment. The multiplet structure arises from coupling to the neighboring aromatic protons. The magnitude of these coupling constants (JHF) can help to confirm the substitution pattern on the aromatic ring. cdnsciencepub.com In many fluorinated aromatic compounds, the fluorine atom exhibits a chemical shift in the range of -110 to -140 ppm relative to a standard such as CFCl₃. sigmaaldrich.com

For molecules with complex and overlapping NMR spectra, multi-dimensional NMR techniques are invaluable for unambiguous signal assignment. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to elucidate the complete bonding network of this compound.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons, helping to identify which signals correspond to adjacent protons on the ring.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the protonated aromatic carbons.

HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary (non-protonated) carbons, such as those bearing the chlorine and fluorine substituents, by observing their correlations with the methyl and aromatic protons.

19F NMR Spectroscopy for Fluorine Atom Environment Characterization

Vibrational Spectroscopy (FTIR and FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. labmanager.com These techniques are complementary, as some vibrational modes may be strong in FTIR and weak or absent in Raman, and vice-versa. mdpi.com

The FTIR and FT-Raman spectra of this compound will exhibit a series of absorption bands corresponding to specific vibrational modes of the molecule. These can be broadly categorized into vibrations of the aromatic ring, the methyl group, and the carbon-halogen bonds.

Aromatic Ring Vibrations: These include C-H stretching vibrations (typically 3000-3100 cm⁻¹), C-C stretching vibrations of the ring (typically 1400-1600 cm⁻¹), and in-plane and out-of-plane C-H bending vibrations.

Methyl Group Vibrations: The CH₃ group will show characteristic symmetric and asymmetric stretching vibrations (around 2850-2960 cm⁻¹) and bending vibrations (around 1375-1450 cm⁻¹).

Carbon-Halogen Vibrations: The C-Cl and C-F stretching vibrations are expected in the fingerprint region of the spectrum. The C-F stretching vibration typically appears as a strong band in the IR spectrum in the range of 1100-1300 cm⁻¹. The C-Cl stretching vibrations are generally found at lower frequencies, typically between 600 and 800 cm⁻¹.

A table of expected vibrational frequencies for key functional groups is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Strong |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Medium to Strong |

| CH₃ Bending | 1375 - 1450 | Medium | Medium |

| C-F Stretch | 1100 - 1300 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

In modern analytical chemistry, it is common practice to compare experimentally obtained vibrational spectra with those predicted from theoretical calculations, such as those based on Density Functional Theory (DFT). nih.govacs.org By creating a computational model of the this compound molecule, its vibrational frequencies and intensities can be calculated. acs.orgresearchgate.net This theoretical spectrum can then be compared with the experimental FTIR and FT-Raman spectra.

This comparative approach is highly valuable for several reasons:

Confirmation of Structure: A good match between the experimental and theoretical spectra provides strong evidence for the correctness of the proposed molecular structure.

Vibrational Assignment: The theoretical calculations can aid in the definitive assignment of each observed band to a specific molecular vibration, which can be challenging for complex molecules based on empirical correlations alone.

Understanding of Molecular Properties: The theoretical model can also provide insights into the electronic structure and bonding within the molecule.

Discrepancies between the experimental and theoretical spectra can often be reconciled by applying scaling factors to the calculated frequencies to account for the approximations inherent in the theoretical methods and the effects of the experimental conditions (e.g., solvent effects, intermolecular interactions in the solid state). nih.gov

Analysis of Molecular Vibrational Modes and Group Frequencies

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds such as this compound. measurlabs.com It combines the superior separation capabilities of Gas Chromatography with the highly sensitive detection and identification power of Mass Spectrometry. In a typical GC-MS analysis, the compound is first passed through a GC column, where it is separated from other components in the sample matrix. The eluted compound then enters the mass spectrometer, where it is ionized, most commonly by Electron Impact (EI).

The EI process bombards the molecule with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. gatech.edu For this compound (C₇H₅Cl₂F), the calculated monoisotopic mass is approximately 177.98 Da. A key feature in the mass spectrum of chlorine-containing compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, the molecular ion region for a molecule containing two chlorine atoms, like this compound, will exhibit a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities of roughly 9:6:1.

The excess energy from the ionization process causes the molecular ion to break apart into smaller, charged fragments. gatech.edu This fragmentation pattern is reproducible and serves as a molecular fingerprint, aiding in structural elucidation. The fragmentation of this compound is expected to proceed through several common pathways for halogenated aromatic compounds, such as the loss of a chlorine atom, a fluorine atom, or the methyl group.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Description |

|---|---|---|

| 178 / 180 / 182 | [C₇H₅³⁵Cl₂F]⁺• / [C₇H₅³⁵Cl³⁷ClF]⁺• / [C₇H₅³⁷Cl₂F]⁺• | Molecular Ion (M⁺•) cluster, showing the characteristic isotopic pattern for two chlorine atoms. |

| 163 / 165 | [C₆H₂³⁵Cl₂F]⁺ | Fragment resulting from the loss of a methyl group (-CH₃). |

| 143 / 145 | [C₇H₅³⁵ClF]⁺ | Fragment from the loss of a chlorine atom (-Cl). |

| 115 | [C₆H₂Cl]⁺ | Fragment from the loss of a chlorine atom and HF. |

This table presents predicted fragmentation data based on general principles of mass spectrometry for halogenated aromatic compounds. Actual experimental data may show variations in fragment abundance.

Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis (e.g., GC, HPLC)

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for separating it from its structural isomers. The synthesis of substituted aromatic compounds often yields a mixture of isomers, which can have very similar physical properties, making their separation by methods like distillation challenging. google.com

Gas Chromatography (GC)

For volatile compounds like dichlorofluorotoluenes, GC is often the method of choice. chromforum.org The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of stationary phase is critical for resolving closely related isomers.

Isomer Analysis: Separating positional isomers of this compound requires high-resolution capillary columns with specific selectivity. Pentafluorophenyl (PFP) stationary phases are known to exhibit unique selectivity for halogenated compounds through dipole-dipole and π-π interactions, often enabling the separation of isomers that co-elute on standard columns. chromforum.org Recent advancements have also shown that novel materials like Covalent Organic Frameworks (COFs) can be used as stationary phases to achieve high-resolution separation of various isomers, including chlorotoluenes. jiangnan.edu.cn

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for purity and isomer analysis, particularly for less volatile or thermally sensitive compounds. In reversed-phase HPLC (RP-HPLC), a polar mobile phase is used with a non-polar stationary phase (e.g., C18).

Purity Assessment: RP-HPLC can be used to determine the purity of this compound and quantify related impurities. ekb.eg The method's parameters, such as mobile phase composition and column type, can be optimized for the specific separation required.

Isomer Analysis: The separation of isomers by HPLC relies on subtle differences in their polarity and interaction with the stationary phase. While standard C18 columns may not always resolve closely related isomers, columns with high steric selectivity, such as those with dense polymeric bonding or porous graphitic carbon (PGC) stationary phases, can be effective. chromforum.orgrsc.org These materials can differentiate isomers based on their shape and the precise spatial arrangement of the substituents on the aromatic ring. chromforum.org

Table 2: Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase Example | Primary Application | Separation Principle |

|---|---|---|---|

| GC | DB-5 (5% Phenyl-methylpolysiloxane) | General Purity Assessment | Separation primarily by boiling point and polarity differences. |

| GC | PFP (Pentafluorophenylpropyl) | Isomer Separation | Enhanced selectivity for halogenated compounds via dipole-dipole and π-π interactions. chromforum.org |

| HPLC | C18 (Octadecyl-silica) | Purity and Impurity Profiling | Separation based on hydrophobicity and polarity. researchgate.net |

| HPLC | Porous Graphitic Carbon (PGC) | Isomer Separation | High steric selectivity, separating molecules based on their three-dimensional structure. chromforum.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and stability of molecules. wustl.edu By solving approximations of the Schrödinger equation, these methods can determine optimal molecular geometries, bond lengths, and bond angles.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio methods used for geometry optimization. chemrxiv.org DFT methods, such as the widely used B3LYP functional, calculate the electronic structure based on the electron density, offering a good balance between accuracy and computational cost, especially for systems with significant electron correlation. nih.gov The HF method, while foundational, approximates the electron-electron interaction as a mean field and does not account for electron correlation to the same extent as DFT. buffalo.edu

For halogenated toluenes, these calculations typically begin with an assumed molecular structure, which is then iteratively adjusted to find the lowest energy conformation (the optimized geometry). A study on the isomer 2-chloro-6-fluorotoluene (B1346809) (CFT) utilized both HF and DFT (B3LYP) methods with different basis sets (3-21G and 6-31G) to optimize the molecular structure. nih.gov The results from such a calculation provide precise bond lengths and angles. While specific data for 2,4-dichloro-3-fluorotoluene is not published, the optimized parameters for CFT, calculated at the B3LYP/6-31G level, serve as an excellent illustration of the expected structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters for a Dichlorofluorotoluene Isomer (2-chloro-6-fluorotoluene) Calculated by DFT (B3LYP/6-31G)* Data sourced from a study on the isomer 2-chloro-6-fluorotoluene and is representative of the type of data obtained from geometry optimization. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity.

From these orbital energies, other electronic properties can be calculated, such as ionization potential, electron affinity, and chemical hardness. In the study of 2-chloro-6-fluorotoluene, DFT calculations were used to determine these values. nih.gov The HOMO is primarily localized on the aromatic ring, while the LUMO is distributed across the ring and the halogen substituents, indicating that charge transfer can occur within the molecule.

Table 2: Illustrative Calculated Electronic Properties for a Dichlorofluorotoluene Isomer (2-chloro-6-fluorotoluene) using DFT (B3LYP/6-31G)* Data sourced from a study on the isomer 2-chloro-6-fluorotoluene and is representative of expected values. nih.gov

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.de The MEP is plotted onto a constant electron density surface, using a color scale to indicate electrostatic potential values. researchgate.netresearchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. scispace.com

For a molecule like this compound, the MEP map would be expected to show significant negative potential around the electronegative fluorine and chlorine atoms. The region around the hydrogen atoms of the methyl group would exhibit a positive potential. This analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents. semanticscholar.orgmdpi.com

Theoretical Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structure and assignments.

Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. faccts.de These calculated frequencies can be used to simulate the Infrared (IR) and Raman spectra. s-a-s.org IR intensities are related to the change in the dipole moment during a vibration, while Raman intensities depend on the change in polarizability. youtube.com

In the computational study of 2-chloro-6-fluorotoluene, DFT (B3LYP/6-31G*) calculations were used to predict the vibrational frequencies and intensities. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. The analysis allows for a detailed assignment of each band in the experimental IR and Raman spectra to a specific molecular vibration.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of an Isomer (2-chloro-6-fluorotoluene) Data sourced from a study on the isomer 2-chloro-6-fluorotoluene, demonstrating the correlation between theoretical and experimental spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict NMR chemical shifts (¹H and ¹³C). rsc.orgrsc.org These calculations provide the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). liverpool.ac.ukscm.com

The comparison between calculated and experimental chemical shifts is a robust method for verifying the proposed structure of a molecule. nih.gov For the isomer 2-chloro-6-fluorotoluene, the ¹³C NMR chemical shifts were calculated using the GIAO method at the B3LYP/6-31G* level. nih.gov The results showed good agreement with the experimental data, confirming the assignments of the carbon atoms in the molecule. Similar accuracy would be expected for theoretical predictions of the NMR spectra of this compound.

Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for an Isomer (2-chloro-6-fluorotoluene) Data sourced from a study on the isomer 2-chloro-6-fluorotoluene, showing the utility of theoretical NMR prediction. nih.gov

Computation of Vibrational Frequencies and IR/Raman Intensities

Reaction Pathway Modeling and Transition State Analysis for Key Chemical Transformations

Computational modeling provides significant insights into the reactivity and transformation mechanisms of halogenated aromatic compounds. While specific reaction pathway models and transition state analyses for this compound are not extensively detailed in published research, the principles can be understood by examining studies on analogous molecules.

Theoretical investigations into the internal rotation of the methyl group in substituted toluenes, for example, utilize ab initio electronic structure calculations to map the potential energy barrier. researchgate.net These models show that the barrier height and preferred conformation are determined by a combination of repulsive steric interactions and attractive donor-acceptor interactions. researchgate.net For ortho-substituted halotoluenes, repulsive steric forces between the halogen's lone pair electrons and the methyl C-H bonds are often the dominant factor. researchgate.net In other cases, the key determinant is the difference in π-bond order between the two carbon-carbon bonds of the ring adjacent to the methyl group. researchgate.net Such computational analyses help predict the most stable conformations and the energy required for internal rotations, a fundamental chemical transformation.

Key chemical transformations for this class of compounds often involve substitution reactions. For instance, the chlorination of related compounds like p-fluorotoluene has been studied to understand product distributions. These reactions yield isomers such as 2-chloro-4-fluorotoluene (B151448) and 3-chloro-4-fluorotoluene, with specific product ratios being indicative of the reaction pathway and the directing effects of the existing substituents. researchgate.net Another key transformation is the conversion of the methyl group. The synthesis of 2-chloro-4-fluorobenzyl chloride from 2-chloro-4-fluorotoluene can proceed via benzylic oxidation to an alcohol intermediate, followed by chlorination. Computational models can analyze the transition states of these steps, with factors like the choice of solvent being crucial for stabilizing the transition state and influencing reaction outcomes.

Furthermore, molecular modeling has been employed to investigate the metabolic pathways of similar fluorinated aromatics. For 3-fluorotoluene (B1676563) and 1,2,4-trifluorobenzene, a proposed mechanism involves dioxygenation followed by the elimination of fluoride (B91410), a process that can be modeled to understand enzyme-substrate interactions and reaction energetics. nih.gov

Exploration of Electronic and Magnetic Properties (e.g., Dipole Moment, Chemical Hardness, Electrophilicity Index)

The electronic properties of this compound are governed by the interplay of its various substituents on the benzene (B151609) ring. The chlorine and fluorine atoms are strongly electron-withdrawing through their inductive effects, while the methyl group is electron-donating via hyperconjugation. vulcanchem.com This specific substitution pattern creates a unique electronic environment that dictates the molecule's reactivity. vulcanchem.comsmolecule.com

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying the electronic properties of such molecules. smf.mx Although specific calculated values for this compound are not available, studies on similar halogenated aromatic compounds provide a framework for understanding these properties. Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its environment. It quantifies the electrophilic character of a compound.

Theoretical studies on para-halogenated nitrobenzenes, for example, have shown how different halogens affect these electronic properties. The dipole moment was found to decrease with the substitution of hydrogen by a halogen atom due to the negative inductive power of halogens. smf.mx These calculations demonstrate that electronic properties are also influenced by the surrounding medium, with dipole moments generally increasing in more polar solvents. smf.mx

Table 1: Calculated Electronic Properties of Analogous p-Halo-Nitrobenzene Compounds This table presents data for related compounds to illustrate the concepts of computational electronic property exploration, as specific data for this compound is not available in the cited literature.

| Compound | Dipole Moment (Gas Phase, Debye) smf.mx | Chemical Hardness (η, eV) | Electrophilicity Index (ω, eV) |

| Nitrobenzene | 4.51 | 2.76 | 3.52 |

| p-Fluoronitrobenzene | 2.79 | 2.80 | 2.92 |

| p-Chloronitrobenzene | 2.92 | 2.92 | 2.80 |

| p-Bromonitrobenzene | 2.98 | 2.94 | 2.74 |

Data calculated using the MP2 method as reported in the source. smf.mx

Natural Bond Orbital (NBO) analysis is another computational technique used to study the electronic structure, revealing strong interactions within the cyclic system and identifying the most significant electron donor and acceptor relationships between orbitals. smf.mx

Environmental Transformation and Biotransformation Research

Abiotic Degradation Pathways in Environmental Matrices (e.g., Photochemical, Hydrolytic Processes)

Abiotic degradation involves chemical transformations without the intervention of living organisms. For halogenated aromatic compounds like 2,4-dichloro-3-fluorotoluene, key abiotic pathways include photochemical and hydrolytic processes.

Photochemical Degradation: Sunlight can induce the degradation of aromatic compounds. Direct photolysis of chloro-substituted toluenes at wavelengths between 280-320 nm is generally inefficient. psu.edu However, the process can be significantly enhanced by photosensitizers, such as acetone, which are naturally present in some industrial wastewaters. psu.edu In sensitized photoreactions, a-substituted p-chlorotoluenes undergo reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. psu.edu For this compound, a similar mechanism could lead to the stepwise removal of chlorine atoms.

Advanced Oxidation Processes (AOPs), such as photocatalysis using semiconductors like titanium dioxide (TiO₂), represent another significant abiotic pathway. nih.gov Under UV or even sunlight, TiO₂ generates highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring of toluene (B28343), leading to its breakdown into smaller molecules and eventual mineralization to carbon dioxide and water. acs.orgresearchgate.net Studies on the photocatalytic degradation of toluene using bismuth oxyhalides (BiOX) have shown that BiOCl can achieve significant degradation efficiency under sunlight, breaking the π-bonds of the benzene (B151609) ring. acs.org While specific data for this compound is limited, these studies suggest that photocatalysis is a plausible and potentially effective abiotic degradation route.

Hydrolytic Processes: Hydrolysis, the reaction with water, is a potential degradation pathway for halogenated compounds. However, the carbon-halogen bonds in aryl halides (where the halogen is directly attached to the aromatic ring) are generally strong and resistant to hydrolysis under typical environmental conditions. The C-F bond is particularly strong and less susceptible to cleavage than C-Cl bonds. Therefore, the hydrolytic degradation of this compound is expected to be a very slow process with a long half-life in aquatic environments.

Biotransformation Mechanisms by Microbial Systems

Microorganisms have evolved diverse enzymatic systems to utilize aromatic compounds as sources of carbon and energy. The degradation of halogenated toluenes is a complex, multi-step process initiated by the activation of the stable aromatic ring.

The aerobic biodegradation of aromatic compounds like toluene and its halogenated derivatives is typically initiated by powerful oxidative enzymes called dioxygenases. acs.org These multi-component enzyme systems catalyze the incorporation of both atoms of molecular oxygen (O₂) into the aromatic nucleus, breaking the ring's aromaticity and forming a chiral cis-dihydrodiol. nih.govnih.gov

For substituted toluenes, the position of the initial dioxygenase attack is crucial and depends on the substrate and the specific enzyme. Toluene dioxygenase (TDO) from Pseudomonas putida F1, for instance, oxidizes toluene to (+)-cis-1(S),2(R)-dihydroxy-3-methylcyclohexa-3,5-diene (cis-toluene dihydrodiol). researchgate.net Similarly, chlorobenzene (B131634) dioxygenase and tetrachlorobenzene dioxygenase attack the unsubstituted carbons on the aromatic ring. nih.govresearchgate.net In the case of this compound, a dioxygenase would likely attack the C5-C6 bond, which is the only adjacent pair of unsubstituted carbon atoms, to form a substituted cis-dihydrodiol. This diol is then rearomatized by a dehydrogenase enzyme to yield the corresponding substituted catechol, in this case, 4,6-dichloro-5-fluoro-3-methylcatechol. researchgate.netub.edu

The removal of halogen substituents is a critical step in the degradation pathway. Dehalogenation can occur at different stages of the metabolic sequence and through various enzymatic mechanisms, including reductive, oxygenolytic, and hydrolytic dehalogenation. mdpi.com

Dechlorination: Hydrolytic dehalogenases can replace a chlorine atom with a hydroxyl group. For example, 4-chlorobenzoate (B1228818) dehalogenase catalyzes the hydrolytic removal of chlorine from 4-chlorobenzoate. mdpi.comnih.gov In the context of catechol degradation, chlorine atoms can be removed after the aromatic ring has been cleaved.

Defluorination: The carbon-fluorine bond is the strongest single bond in organic chemistry, making enzymatic defluorination a significant challenge for microorganisms. However, it is not impossible. Studies on the degradation of difluorobenzoates by Pseudomonas putida have shown that after initial dioxygenation and ring cleavage, a fluorine substituent can be removed from the aliphatic chain of the resulting metabolite. researchgate.net This suggests that defluorination of the degradation intermediates of this compound is biochemically feasible, though it may be a rate-limiting step.

The stepwise breakdown of this compound by microorganisms is expected to generate a series of intermediate compounds. Based on established pathways for related molecules, a plausible sequence of intermediates can be postulated. researchgate.netnih.govresearchgate.net

The initial steps involve the formation of a catechol, which is then cleaved by another dioxygenase (a ring-cleavage dioxygenase). This can occur via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, leading to different sets of intermediates. researchgate.netresearchgate.net For instance, the degradation of dichlorotoluenes by Ralstonia sp. PS12 proceeds through dichloromethylcatechols, which are then funneled into a chlorocatechol ortho cleavage pathway, forming chloromuconates and dienelactones. researchgate.net

Table 1: Postulated Biodegradation Intermediates of this compound

| Intermediate Compound | Postulated Formation Step | Pathway |

|---|---|---|

| 4,6-Dichloro-5-fluoro-3-methyl-cis-dihydrodiol | Initial dioxygenase attack on the aromatic ring | Activation |

| 4,6-Dichloro-5-fluoro-3-methylcatechol | Dehydrogenation of the dihydrodiol | Catechol Formation |

| 3,5-Dichloro-4-fluoro-2-methyl-cis,cis-muconate | ortho-cleavage of the catechol ring | Ring Fission |

| Dichlorofluoromethyl-muconolactone | Cycloisomerization of the muconate | Intermediate Metabolism |

The ultimate goal of biodegradation is often complete mineralization, the conversion of an organic pollutant into inorganic compounds like CO₂, water, and mineral halides (Cl⁻, F⁻). mdpi.com This is achieved when the intermediates generated from ring cleavage are further metabolized and enter central metabolic cycles, such as the Krebs cycle. ub.edu

The metabolic pathway for this compound would likely follow these steps:

Initial Oxidation: Ring activation by a dioxygenase to form a catechol, as described in 6.2.1. researchgate.net

Ring Cleavage: The resulting dichlorofluoromethyl-catechol is cleaved by a catechol 1,2-dioxygenase (ortho pathway) or a catechol 2,3-dioxygenase (meta pathway). The substitution pattern often dictates which pathway is favored. researchgate.net The ortho pathway is common for chlorinated catechols. researchgate.net

Intermediate Metabolism: The linear muconic acid product from ortho cleavage undergoes cycloisomerization to form a muconolactone, followed by further enzymatic steps to yield intermediates of the Krebs cycle like succinyl-CoA and acetyl-CoA. researchgate.netresearchgate.net

Dehalogenation: Halogen atoms are removed at various points, either from the aromatic ring or, more commonly, from the aliphatic intermediates after ring cleavage. researchgate.net

In some cases, the pathway may stall, leading to partial transformation and the accumulation of dead-end products, which can themselves be persistent. nih.govwur.nl The success of the complete mineralization of a highly substituted compound like this compound depends on the presence of a microorganism or a consortium of microbes possessing the complete suite of necessary enzymes.

Identification and Characterization of Biodegradation Intermediates

Comparative Studies of Biodegradation Rates and Mechanisms for Halogenated Toluene Isomers

The rate and efficiency of biodegradation are highly dependent on the specific chemical structure of the pollutant, including the number, type, and position of halogen substituents. Comparative studies of different isomers provide valuable insights into these structure-degradability relationships.

Research has shown that the position of the chlorine atom significantly impacts the biodegradation of chlorotoluene isomers. researchgate.net For example, a bacterial consortium showed different degradation efficiencies for various BTEX (Benzene, Toluene, Ethylbenzene, Xylene) compounds, with the order of degradation being Benzene > Toluene > Xylene > Ethylbenzene. researchgate.net

A study on Burkholderia fungorum FLU100 demonstrated its ability to simultaneously degrade a mixture of toluene and various monohalogenated benzenes. However, the transformation rates varied depending on the substrate, reflecting the enzyme's affinity for each compound. nih.gov Similarly, studies with Raoultella planticola SA2 indicated that bacteria subjected to long-term stress from chlorotoluene isomers could degrade them more effectively, and that the chlorine atom's position had a strong influence on both the degradation rate and the bacterial surface properties. researchgate.net

Table 2: Comparative Transformation Rates of Aromatic Compounds by Burkholderia fungorum FLU100

| Compound | Specific Transformation Rate (mg C·L⁻¹·h⁻¹·OD⁻¹) * |

|---|---|

| Toluene | 280 |

| Benzene | 178 |

| Chlorobenzene | 159 |

| Fluorobenzene | 127 |

*Data sourced from a study on Burkholderia fungorum FLU100, indicating the rate at which the carbon in each compound is transformed per liter per hour, normalized to the optical density (OD) of the bacterial culture. nih.gov

These comparative data highlight that while microorganisms can degrade a range of halogenated toluenes, the specific isomeric structure of a compound like this compound will profoundly influence its degradation rate and pathway. The presence of multiple, different halogens at specific positions likely makes it a more recalcitrant molecule compared to simpler mono- or di-chlorinated toluenes.

Role in Advanced Organic Synthesis and Materials Precursors

Utility as Building Blocks for Complex Organic Molecules

The presence of multiple halogen atoms and a methyl group on the aromatic ring of 2,4-dichloro-3-fluorotoluene allows for a range of chemical transformations, making it a key starting material for intricate organic molecules.

This compound can be a precursor to dichlorofluorobenzonitriles, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com The primary method for converting the toluene (B28343) functional group to a nitrile is through ammoxidation. This process involves the reaction of the substituted toluene with ammonia (B1221849) and oxygen (typically from air) at high temperatures over a catalyst. google.com

A patented process describes the joint ammoxidation of an isomeric mixture of dichlorofluorotoluenes. google.com While this specific patent focuses on a mixture containing 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene, the principles are directly applicable. The reaction is carried out in the gas phase at temperatures between 350°C and 550°C. google.com The resulting mixture of benzonitriles can then be separated. google.comgoogle.com This method is advantageous for industrial production as it avoids the use of more hazardous reagents like cyanides. google.com

Table 1: Ammoxidation Reaction Parameters for Dichlorofluorotoluenes

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Dichlorofluorotoluene, Ammonia, Air, Steam | google.com |

| Molar Ratio (Toluene:NH₃:Air:Steam) | 1 : 1-3 : 7.5-15 : 0-10 | google.com |

| Temperature | 350-550 °C | google.com |

| Phase | Gas Phase | google.com |

Another related synthesis route for a chlorinated and fluorinated benzonitrile (B105546) involves starting from a substituted acetophenone. For example, 2,6-dichloro-3-fluorobenzonitrile (B173952) has been synthesized from 2,6-dichloro-3-fluoroacetophenone. researchgate.net

Halogenated toluenes are fundamental intermediates in the synthesis of a wide array of specialty chemicals and agrochemicals. smolecule.comadchenxiang.comadchenxiang.com The specific arrangement of chloro and fluoro substituents on the toluene ring influences the biological activity of the final products.

For instance, related compounds like 2,3-dichloro-4-fluorotoluene (B8507082) are used to synthesize further intermediates such as 2,3-dichloro-4-fluorobenzyl bromide, which is then used in the development of new pesticides and herbicides. evitachem.com The resulting benzonitriles from the ammoxidation of dichlorofluorotoluenes are valuable intermediates for plant protection agents. google.com The unique electronic properties conferred by the halogen atoms are crucial in designing molecules that can interact with specific biological targets. smolecule.com

The synthesis of various agrochemicals often involves multi-step processes where halogenated building blocks are essential. For example, the synthesis of certain herbicides and insecticides relies on the availability of specifically substituted aromatic rings. adchenxiang.com

Precursors to Fluorinated and Chlorinated Benzonitriles

Integration into Polymeric Structures and Functional Materials

The unique properties of halogenated aromatic compounds also make them candidates for integration into advanced materials. While direct studies on the use of this compound in polymers are not extensively documented, the applications of similar molecules provide strong indications of its potential.

For example, 2,6-dichloro-4-fluorotoluene (B3110769) is noted for its use in the manufacture of polymers and dyes. smolecule.com Furthermore, fluorinated benzonitriles, which can be synthesized from the corresponding toluenes, are used as monomers for high-performance polymers. 2,4,5-Trifluorobenzonitrile, for instance, is a precursor for polytriazine covalent organic frameworks (COFs), which are materials with high thermal stability and specific gas selectivity. ossila.com This suggests that 2,4-dichloro-3-fluorobenzonitrile, derived from this compound, could similarly be used to create functional polymers with tailored properties. Halogenated compounds are also considered for creating materials with enhanced thermal stability or specific electronic characteristics. smolecule.com

Catalyst Development and Mechanistic Studies for Enhanced Synthetic Utility

The synthetic utility of this compound can be significantly enhanced through the development of advanced catalytic systems and a thorough understanding of reaction mechanisms. Research in this area often focuses on reactions that can selectively modify the molecule at different positions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Mechanistic studies on the aminocarbonylation of aryl chlorides have elucidated the pathways involving oxidative addition of the aryl halide to a palladium(0) complex. nih.gov These studies are critical for optimizing reaction conditions to synthesize amides from compounds like this compound. The rate-limiting step is often the cleavage of the carbon-halogen bond. nih.gov

Another area of catalyst development is in C-H activation and borylation. Cobalt-catalyzed C(sp²)-H borylation of fluorinated arenes has been studied, though it has been noted that fluoroarenes containing chloro substituents can sometimes be incompatible with certain cobalt catalysts, leading to catalyst deactivation. acs.org Understanding these deactivation pathways is crucial for designing more robust catalysts.

Furthermore, oxo-rhenium complexes have been investigated as catalysts for the deoxygenation of carbonyl compounds, a reaction that could be relevant for transforming derivatives of this compound. rsc.org For instance, the reduction of 2,4-dichlorobenzaldehyde (B42875) to 2,4-dichlorotoluene (B165549) has been achieved with high yield using a ReOCl₃(SMe₂)(OPPh₃) catalyst. rsc.org

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-5-fluorobenzonitrile |

| 2,6-dichloro-3-fluorobenzonitrile |

| 2,4-dichloro-5-fluorotoluene |

| 2,6-dichloro-3-fluorotoluene |

| m-fluorotoluene |

| 3-chloro-2,4-difluoro-nitrobenzene |

| 2-chloro-3-fluoro-6-nitro-benzonitrile |

| 2,6-dichloro-3-fluoroacetophenone |

| 2,3-dichloro-4-fluorotoluene |

| 2,3-dichloro-4-fluorobenzyl bromide |

| 2,6-dichloro-4-fluorotoluene |

| 2,4,5-Trifluorobenzonitrile |

| 2,4-dichlorobenzaldehyde |

| 2,4-dichlorotoluene |

Future Research Directions and Emerging Methodologies

Development of Green and Sustainable Synthetic Routes for Polyhalogenated Aromatics

The synthesis of polyhalogenated aromatics, including 2,4-dichloro-3-fluorotoluene, has traditionally relied on methods that can be resource-intensive and generate hazardous byproducts. The future of this field lies in the adoption of green chemistry principles to create more environmentally benign synthetic pathways.

Key areas of development include:

Catalytic Halogenation: Moving away from stoichiometric halogenating agents towards catalytic systems that utilize safer halogen sources is a primary goal. For instance, copper-catalyzed oxybromination using HBr with molecular oxygen as the oxidant in water represents a greener approach to aromatic bromination. mdpi.com Similar methodologies for chlorination and fluorination are being actively researched.

Solvent Selection: The use of environmentally benign solvents is crucial. Research into photo-Friedel–Crafts acylations, for example, has explored solvent systems like trifluorotoluene as a less hazardous alternative. rsc.org

Alternative Energy Sources: Utilizing alternative energy sources such as sunlight or microwave irradiation can lead to more efficient and less energy-intensive reactions. rsc.org

Bio-inspired Synthesis: The use of enzymes and whole-cell biocatalysts for halogenation reactions is a growing field. While still in its early stages for complex polyhalogenated aromatics, biocatalysis offers the potential for high selectivity under mild conditions.

Advanced Computational Approaches for Predicting Novel Reactivity and Molecular Interactions

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, offering insights that can guide experimental design and accelerate discovery. For a molecule with a complex substitution pattern like this compound, computational methods are particularly valuable.

Future computational research will likely focus on:

Predicting Site Selectivity: Advanced methods like Density Functional Theory (DFT) and machine learning models are being developed to predict the regioselectivity of reactions on polyhalogenated aromatics. rsc.orgrsc.org For instance, computational tools can predict the most likely site for nucleophilic aromatic substitution or cross-coupling reactions by analyzing the electronic properties of the molecule. rsc.orgnih.gov

Mechanism Elucidation: Computational studies can provide detailed mechanistic insights into reaction pathways, helping to explain observed reactivity and guide the design of more efficient catalysts. danlehnherr.com

NMR Prediction: The accurate prediction of NMR chemical shifts, including ¹⁹F NMR, is crucial for the characterization of complex fluorinated molecules. escholarship.org Computational methods are continuously being refined to provide more accurate predictions, aiding in structure elucidation. escholarship.org

Modeling Molecular Interactions: Understanding how molecules like this compound interact with biological systems or material surfaces is critical for assessing their environmental impact and for designing new applications. smolecule.com

Exploration of New Catalytic Systems for Site-Selective Functionalization

The ability to selectively functionalize a specific position on a polyhalogenated aromatic ring is a significant challenge in synthetic chemistry. The development of new catalytic systems is key to overcoming this hurdle.

Emerging areas of research include:

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and research continues to focus on developing new ligands and reaction conditions to control site selectivity in polyhalogenated systems. nih.govnih.gov Other transition metals like copper, rhodium, and gold are also being explored for their unique catalytic activities in C-H functionalization and halogenation reactions. beilstein-journals.org